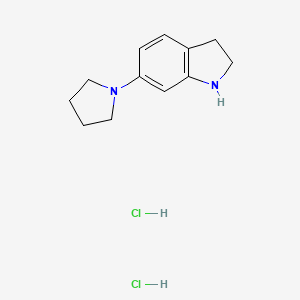

6-(pyrrolidin-1-yl)-2,3-dihydro-1H-indole dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

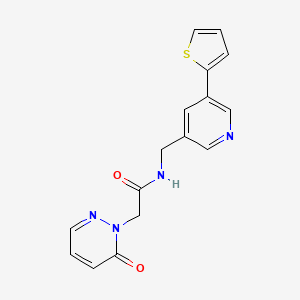

Overview

Description

The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common component in many pharmaceuticals and biologically active compounds . It’s often used by medicinal chemists due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .

Molecular Structure Analysis

The molecular structure of a compound can greatly influence its properties and interactions. For instance, the pyrrolidine ring in your compound is likely to contribute to its three-dimensional structure and possibly its biological activity .Chemical Reactions Analysis

The chemical reactions involving your compound would depend on its specific structure and the conditions under which the reactions are carried out. Pyrrolidine compounds can undergo a variety of reactions, including those involving the nitrogen in the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its specific structure. For instance, the presence of the pyrrolidine ring and the dihydrochloride group would likely influence its solubility, stability, and reactivity .Scientific Research Applications

Synthesis of Complex Molecules

Scaffold for Kinase Research

Indole and pyrrolidine derivatives have been utilized as scaffolds in pharmaceutical research, particularly in kinase research areas. The synthesis of diazaoxindoles, related to the compound , provides novel scaffolds that are valuable for this purpose (Cheung, Harris, & Lackey, 2001).

Formation of C-P Bonds

The silver-mediated oxidative phosphinoylation of indoles represents a straightforward route for the formation of C-P bonds, cyclization, and isomerization, highlighting a method that could be adapted for derivatives of the query compound (Chen et al., 2016).

Material Science

- Paramagnetic Charge-Transfer Complexes: Pyrrole and indole derivatives have been synthesized for their potential use as pharmaceutical candidates, building blocks, or precursors of advanced materials. Their paramagnetic charge-transfer complexes in the solid state suggest applications in material science and electronics (Trofimov et al., 2010).

Pharmaceutical Research

5-HT6 Receptor Ligands

Rigidized tryptamine derivatives, closely related to indole structures, have been synthesized and tested for their binding affinity to the 5-HT6 receptor, indicating potential therapeutic applications in cognition and memory enhancement (Nirogi et al., 2011).

Antimicrobial Activity

Derivatives of indole have been synthesized and shown to possess significant antimicrobial activity. This suggests that modifications of the "6-(pyrrolidin-1-yl)-2,3-dihydro-1H-indole dihydrochloride" compound could lead to new antimicrobial agents (El-Sayed et al., 2016).

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

It’s known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

The pyrrolidine ring and its derivatives have been associated with various bioactive molecules with target selectivity .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-pyrrolidin-1-yl-2,3-dihydro-1H-indole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2.2ClH/c1-2-8-14(7-1)11-4-3-10-5-6-13-12(10)9-11;;/h3-4,9,13H,1-2,5-8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMWTVMKMNUTHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC3=C(CCN3)C=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2977967.png)

![7-(4-fluorophenyl)-1-methyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2977972.png)

![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N,N-dimethylacetamide](/img/structure/B2977976.png)

![1-(4-{2-Hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}phenyl)propan-1-one](/img/structure/B2977979.png)

![N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![4-(((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyl-2-(p-tolyl)oxazole](/img/structure/B2977983.png)

![1-(3-methoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2977984.png)